molecular formula C30H26ClN3O3S B2462005 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide CAS No. 330557-98-7

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Katalognummer: B2462005
CAS-Nummer: 330557-98-7
Molekulargewicht: 544.07
InChI-Schlüssel: LHGNLGOVFVHMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a high-purity chemical reagent intended for research applications. This compound is structurally classified as a 1,4-dihydropyridine derivative and is offered for investigative use in biochemical and pharmacological studies. It is supplied as a solid and should be stored under recommended conditions to maintain stability. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for detailed specifications. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O3S/c1-18-12-14-20(15-13-18)25(35)17-38-30-22(16-32)28(21-8-4-5-9-23(21)31)27(19(2)33-30)29(36)34-24-10-6-7-11-26(24)37-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNLGOVFVHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

  • Molecular Formula : C22H20ClN3O2S
  • Molecular Weight : 425.93 g/mol
  • CAS Number : [CAS No. not provided]

Biological Activity Overview

Dihydropyridines are recognized for their role as calcium channel blockers and other therapeutic agents. The specific structural features of this compound, including the cyano group and various aromatic substituents, may enhance its biological activity compared to simpler analogs.

Antibacterial Activity

Research indicates that compounds within the dihydropyridine class often exhibit significant antibacterial properties. The presence of electron-withdrawing groups like the cyano moiety can enhance these effects. In studies evaluating similar compounds, minimum inhibitory concentration (MIC) values have shown promising results against various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, studies have highlighted antifungal properties of related dihydropyridine derivatives. For example, the compound demonstrated activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM respectively . This suggests a broad spectrum of antifungal activity that warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

  • Dihydropyridine Core : Known for cardiovascular effects and calcium channel blocking.
  • Cyano Group : Enhances reactivity and potential bioactivity.
  • Chlorophenyl and Methoxyphenyl Substituents : These groups can influence pharmacokinetics and receptor interactions.

Case Studies

  • Study on Antimicrobial Activity : A series of synthesized dihydropyridine derivatives were evaluated for their antimicrobial properties against various pathogens, demonstrating that modifications at specific positions significantly impacted their efficacy .
  • Enzyme Inhibition Studies : Compounds similar to the one were tested as inhibitors of acetylcholinesterase (AChE) and urease, showing strong inhibitory action which is crucial for developing treatments for diseases like Alzheimer's and urinary tract infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the 1,4-dihydropyridine scaffold but vary in substituents, leading to differences in physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives

Compound Name / ID Core Structure Position 4 Substituent Carboxamide Group Sulfanyl Substituent Notable Properties/Data
Target Compound 1,4-Dihydropyridine 2-Chlorophenyl N-(2-methoxyphenyl) 2-(4-Methylphenyl)-2-oxoethyl - Synthetic yield: Not reported.
- Higher lipophilicity due to 4-methylphenyl .
N-(4-Chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-... () 1,4-Dihydropyridine Phenyl N-(4-Chlorophenyl) 2-(3-Methylphenylamino)-2-oxoethyl - Presence of amino group may enhance solubility.
- Steric hindrance from 3-methylphenylamino .
4-(2-Chlorophenyl)-...-6-[(2-oxo-2-phenylethyl)sulfanyl]-... (5530-85-8, ) 1,4-Dihydropyridine 2-Chlorophenyl N-(2-Methoxyphenyl) 2-Phenyl-2-oxoethyl - Reduced lipophilicity compared to target (phenyl vs. 4-methylphenyl).
- Potential for π-π stacking .
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-... () 1,4-Dihydropyridine 2-Furyl N-(2-Methoxyphenyl) 2-(4-Methoxyphenyl)-2-oxoethyl - Electron-donating 4-methoxyphenyl enhances polarity.
- Furyl group may reduce metabolic stability .
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-... () 1,4-Dihydropyridine 2-Furyl N-(2-Methoxyphenyl) 2-(4-Bromophenyl)-2-oxoethyl - Bromine increases molecular weight and halogen bonding potential.
- Higher steric bulk .
N-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-... () Pyridine (non-dihydro) 4-Methoxyphenyl N-(4-Chlorophenyl) 2-(4-Chlorophenyl)-2-oxoethyl - Saturated pyridine core reduces flexibility.
- Dual chlorophenyl groups increase hydrophobicity .

Key Observations:

Furyl (AZ331) introduces heterocyclic polarity but may reduce stability under oxidative conditions .

Carboxamide Groups :

  • N-(2-Methoxyphenyl) (target, AZ331, AZ257) improves water solubility via methoxy’s electron-donating effects, whereas N-(4-Chlorophenyl) () increases lipophilicity .

Sulfanyl Substituents: 4-Methylphenyl (target) enhances lipophilicity, favoring membrane permeability. 4-Bromophenyl (AZ257) introduces halogen bonding but adds steric bulk .

Core Saturation: The 1,4-dihydropyridine core (target, AZ331) allows conformational flexibility, critical for binding to dynamic targets like ion channels.

Research Findings and Implications

  • Synthetic Accessibility: Compounds with simpler sulfanyl groups (e.g., 2-oxoethyl-phenyl in ) may be synthesized in higher yields compared to those with amino-linked substituents () .
  • Biological Activity: While direct data for the target compound is unavailable, analogs like AZ331 and AZ257 () suggest that electron-withdrawing groups (e.g., cyano) and lipophilic substituents enhance target affinity in calcium channel modulation .
  • Optimization Potential: Replacing the 4-methylphenyl in the target compound with polar groups (e.g., 4-methoxyphenyl) could balance lipophilicity and solubility for improved bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this dihydropyridine derivative, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted aldehydes, β-keto esters, and ammonia derivatives to form the dihydropyridine core. Subsequent functionalization includes thioether linkage formation using reagents like 2-(4-methylphenyl)-2-oxoethyl thiol. Critical parameters include:

  • Temperature control (60–80°C) during cyclization to prevent side reactions.
  • Solvent selection (e.g., ethanol or DMF) to enhance intermediate solubility.
  • Use of bases (e.g., triethylamine) to deprotonate thiol groups for efficient sulfanyl addition .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • NMR (¹H/¹³C) : Identifies substituent positions and confirms regiochemistry of the dihydropyridine ring. For example, the methoxyphenyl group’s protons resonate at δ 3.8–4.0 ppm.
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 589.12) .

Q. Which in vitro models are suitable for initial biological activity screening?

  • Calcium Channel Blocking Assays : Use vascular smooth muscle cells to assess L-type calcium channel inhibition.
  • Enzyme Inhibition Studies : Test interactions with cyclooxygenase-2 (COX-2) or phosphodiesterases using fluorometric substrates.
  • Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with calcium channels (e.g., Cav1.2). Focus on the sulfanyl side chain’s role in hydrophobic interactions.
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability. Analyze hydrogen bonds between the carboxamide group and residues like Glu1117 .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized sulfanyl groups) that may skew activity.
  • Meta-Analysis : Compare datasets using tools like PRISMA to isolate confounding factors (e.g., solvent DMSO vs. ethanol) .

Q. How can Design of Experiments (DoE) improve synthetic step optimization?

  • Central Composite Design : Vary temperature (50–90°C), catalyst loading (5–15 mol%), and reaction time (12–24 h) to model yield responses.
  • ANOVA Analysis : Identify significant factors (e.g., temperature contributes 65% to yield variance).
  • Response Surface Methodology : Derive optimal conditions (e.g., 75°C, 10 mol% catalyst, 18 h) to maximize yield (85% vs. initial 62%) .

Q. What advanced techniques elucidate the compound’s pharmacokinetic properties?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction (e.g., 12% free fraction in human plasma).
  • Caco-2 Permeability : Assess intestinal absorption potential via apparent permeability (Papp) values .

Q. How does structural modification of the sulfanyl side chain impact bioactivity?

  • SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents.
  • In Vivo Efficacy : Test derivatives in hypertensive rat models; e.g., 4-CF₃ analogs show 40% greater BP reduction but higher hepatotoxicity.
  • Thermodynamic Solubility : Measure pH-dependent solubility shifts (e.g., 4-NO₂ substitution reduces solubility by 50% at pH 7.4) .

Methodological Notes

  • Stereochemical Confirmation : Use X-ray crystallography (e.g., Cu Kα radiation) to resolve dihydropyridine ring puckering and substituent orientation .
  • Purity Criteria : Require ≥95% HPLC purity (C18 column, 254 nm) with no single impurity >0.5% .
  • Data Reproducibility : Share reaction condition details (e.g., inert atmosphere, degassed solvents) in supplementary materials to mitigate variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.